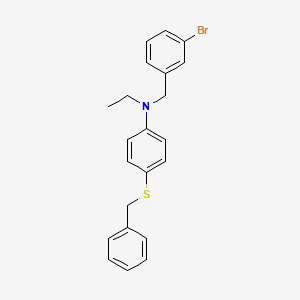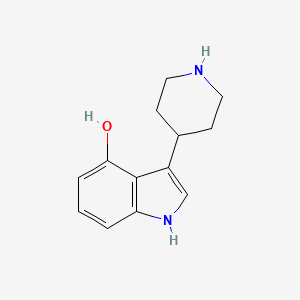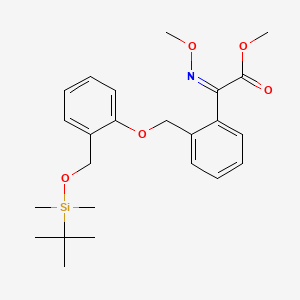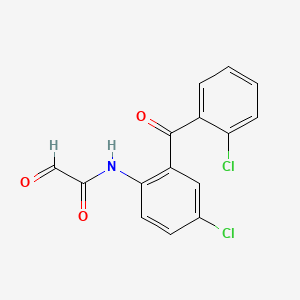![molecular formula C11H15ClN2O2 B13865758 Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring bearing a carboxylic acid group, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate typically involves the reaction of 5-chloropyridine-2-amine with ethyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a butanoate group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: This compound has a different aromatic ring structure but shares similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)4-3-7-13-10-6-5-9(12)8-14-10/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
QVSGCCGUIJLKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



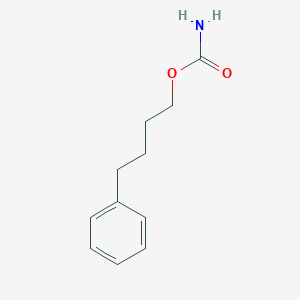
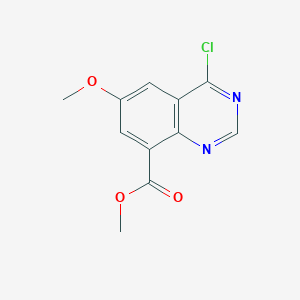
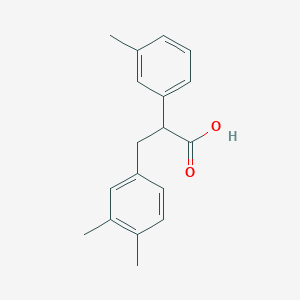
![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
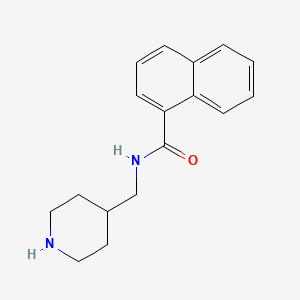
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)

